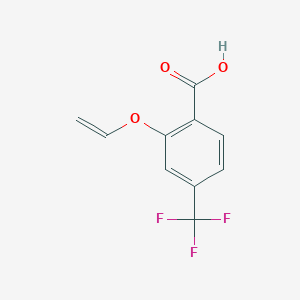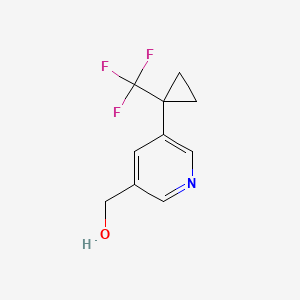
(5-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. The compound features a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a pyridine ring with a methanol group. This combination of functional groups imparts distinct chemical properties and reactivity to the compound.
准备方法
The synthesis of (5-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Ring: The trifluoromethyl group is introduced to a cyclopropane ring through a cyclopropanation reaction.
Pyridine Ring Construction: The cyclopropyl ring is then coupled with a pyridine derivative using a suitable coupling reagent.
Methanol Group Addition: Finally, the methanol group is introduced through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to maximize yield and purity.
化学反应分析
(5-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
(5-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including its ability to interact with specific enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as its role as an inhibitor of certain enzymes involved in disease pathways.
Industry: It is used in the development of new materials with unique properties, such as improved thermal stability and resistance to degradation.
作用机制
The mechanism of action of (5-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, while the pyridine ring and methanol group contribute to its overall reactivity and stability. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function and affecting downstream pathways.
相似化合物的比较
(5-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanol can be compared with other similar compounds, such as:
(5-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)amine:
(5-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)carboxylic acid: The carboxylic acid group provides different chemical properties, such as increased acidity and potential for forming salts.
(5-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)ethyl ether: The ether group changes the compound’s solubility and reactivity compared to the methanol derivative.
属性
分子式 |
C10H10F3NO |
|---|---|
分子量 |
217.19 g/mol |
IUPAC 名称 |
[5-[1-(trifluoromethyl)cyclopropyl]pyridin-3-yl]methanol |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)9(1-2-9)8-3-7(6-15)4-14-5-8/h3-5,15H,1-2,6H2 |
InChI 键 |
OXNVMKJTWJGZBV-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=CN=CC(=C2)CO)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


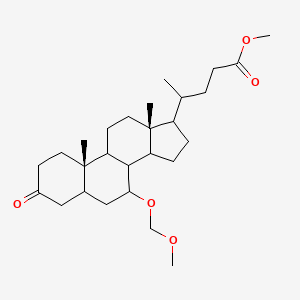
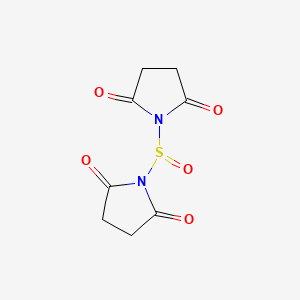
![1-[(3-fluorophenoxy)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B14797732.png)
![2-[[4-[Bis(4-anilinophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino]benzenesulfonic acid](/img/structure/B14797736.png)
![(S)-2-Benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl piperidin-1-yl]propanoic acid methyl ester HCl](/img/structure/B14797739.png)
![2-amino-N-ethyl-N-[(1-methylpiperidin-3-yl)methyl]propanamide](/img/structure/B14797744.png)
![2-amino-N-[(3-cyanophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14797754.png)
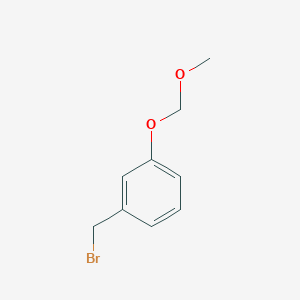
![8-Oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B14797770.png)
![methyl N-[1-(methoxyamino)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B14797780.png)
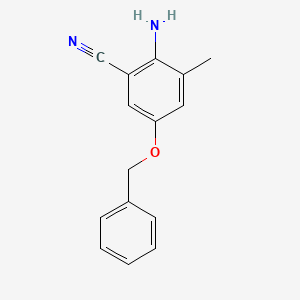
![2-[(3aR,7aR)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,7-dioxo-2,3,3a,5,6,7a-hexahydro-1H-pyrrolo[3,2-c]pyridin-6-yl]acetic acid](/img/structure/B14797796.png)

